molecular formula C8H8ClNO2 B1293591 Methyl 2-amino-4-chlorobenzoate CAS No. 5900-58-3

Methyl 2-amino-4-chlorobenzoate

Cat. No. B1293591
CAS RN: 5900-58-3
M. Wt: 185.61 g/mol
InChI Key: YPSSCICDVDOEAI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chlorobenzoate is a chemical compound that is part of a broader class of substances with potential biological activity. It is structurally related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. The compound's structure includes an amino group and a chloro substituent on a benzene ring, which is further esterified with a methyl group.

Synthesis Analysis

The synthesis of compounds related to methyl 2-amino-4-chlorobenzoate often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 2-amino-4-chloropyridine, a compound with a similar substitution pattern, was achieved in three steps from methyl 4-chloropicolinate with an overall yield of 68.5% . Another related compound, 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, was synthesized through nucleophilic substitution and carbanion reaction, starting from o-chloroacetophenone and dimethyl carbonate, with a total yield of 63.69% .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-amino-4-chlorobenzoate has been determined using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine was elucidated, revealing a monoclinic space group and specific geometric parameters . In another study, the 4-chlorobenzoate anion in a related salt was found to be nearly planar, with a dihedral angle of 5.14° between the benzene ring and the carboxylate group .

Chemical Reactions Analysis

The reactivity of the chloro and amino substituents on the benzene ring allows for various chemical transformations. Chlorination reactions, for example, have been explored with 4-aminobenzoic acid and its methyl ester, leading to products with different chlorine contents and substitution patterns . These reactions are influenced by the reaction conditions, such as the solvent and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-amino-4-chlorobenzoate and related compounds are influenced by their molecular structures. Hydrogen bonding interactions, as observed in the crystal structures of some related compounds, can affect the compound's solubility and melting point . The presence of electron-withdrawing or electron-releasing groups can also impact the compound's reactivity and interaction with biological targets, as seen in the study of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor .

Scientific Research Applications

Solubility and Thermodynamics

Methyl 2-amino-4-chlorobenzoate has been studied for its solubility in various organic solvents, which is crucial for its purification and application in different fields. Research shows its solubility increases with temperature in solvents like N-methyl-2-pyrrolidone and acetone. Thermodynamic models like the modified Apelblat equation have been applied to correlate its solubility data, providing insights into its mixing properties and interactions in solutions (Li et al., 2017).

Synthesis and Antibacterial Activities

Methyl 2-amino-4-chlorobenzoate is used in the synthesis of novel complexes with potential antibacterial properties. Research indicates that when it reacts with metals like Co (II), Zn (II), and Cu (II), it forms complexes that show considerable activity against various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi (Osarodion, 2020).

Anti-Inflammatory Properties

The compound has been used to synthesize new compounds with significant anti-inflammatory activity. These synthesized compounds have been compared with standard drugs like Indomethacin, showing higher anti-inflammatory effectiveness in certain cases (Osarodion, 2020).

Safety And Hazards

“Methyl 2-amino-4-chlorobenzoate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-amino-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSSCICDVDOEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207743
Record name Methyl 4-chloroanthranilate
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 2-amino-4-chlorobenzoate

CAS RN

5900-58-3
Record name Methyl 2-amino-4-chlorobenzoate
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Record name Methyl 4-chloroanthranilate
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Record name Methyl 4-chloroanthranilate
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Record name Methyl 4-chloroanthranilate
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Record name Methyl 2-amino-4-chlorobenzoate
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Synthesis routes and methods I

Procedure details

A solution of 10.0 g (58 mmol) of 4-chloroanthranilic acid in 100 ml of methanol was heated under reflux, while gaseous hydrogen chloride was blown through the heated solution for 2.5 hrs. After the heating was terminated, methanol was distilled off. The residue was shaken with chloroform and aqueous sodium carbonate. The organic phase was taken out and dried over anhydrous sodium sulfate. Chloroform was distilled off under reduced pressure to leave 9.68 g of the desired compound as a residual pale brown crystalline product.
Quantity
10 g
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reactant
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100 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The starting material is prepared as follows: Through the suspension of 500 g of 4-chloroanthranilic acid in 3 lt of methanol hydrogen chloride is bubbled for 2 hours while cooling with ice and the mixture refluxed for 10 hours under hydrogen chloride. It is cooled to room temperature, filtered, the filtrate evaporated and the combined residues partitioned between 3 lt of diethyl ether and 4.5 lt of water, the pH of which is adjusted to 10 with 10% aqueous sodium hydroxide. The aqueous layer is extracted 3 times with 2.25 lt of diethyl ether, the combined extracts washed with water, dried, filtered and evaporated, to yield the methyl 4-chloroanthranilate melting at 58°-60°.
Quantity
500 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 2-amino-4-chlorobenzoic acid (150 g, 0.88 mol) in MeOH (2.6 L) was added conc. HCl (0.5 L, 16.5 mol) and the reaction mixture was allowed to stir at reflux. After 12 h, the reaction mixture was allowed to cool to rt and was concentrated. Water (0.5 L) was added to the residue and the solution basified with 10% aqueous NaOH. The resulting precipitate was filtered to give methyl 2-amino-4-chlorobenzoate (101 g, 62%).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 L
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
OP Osarodion, OT Ejodamen - American Journal of Materials …, 2021 - article.ajmsp.net
… Consolidation of Methyl-2-amino-4-Chlorobenzoate with acetic anhydride produced the cyclic compound 2-methyl 7-Chloro-1, 3-benzooxazine-4-one (1) which then produced 3-Amino-…
Number of citations: 1 article.ajmsp.net
WC Gunther, MO Kenyon, JR Cheung… - Regulatory Toxicology …, 2017 - Elsevier
… Four compounds (2-amino-5-hydroxybenzoic acid, 2-amino-3-chlorobenzoic acid, methyl 2-amino-4-chlorobenzoate and 4-morpholinopyridine) reported mutagenic were identified in a …
Number of citations: 7 www.sciencedirect.com
J Sławiński, B Żołnowska, D Pirska… - Journal of enzyme …, 2013 - Taylor & Francis
… 2-Carbamoylmethylthio-4-chloro-N-(7-chloro-3,4-dihydro-4-oxoquinazolin-2-yl)-5-methylbenzene sulfonamide (38): Starting from 8 (0.72 g) and methyl 2-amino-4-chlorobenzoate (0.41 …
Number of citations: 16 www.tandfonline.com
OP Osarodion - academia.edu
… Abstract A new Ligand of 3-Amino-2-Methy-7-Chloro-Quinazolin 4(3H)-one (L) has been synthesized in good yield by the reaction of methyl-2amino-4- chlorobenzoate with acetic …
Number of citations: 2 www.academia.edu
OP Osarodion - Journal of Material Sciences & Manufacturing … - onlinescientificresearch.com
… limited information’s are available on their mass spectral along with the preparation of novel quinazolin-4-(3H)-one derivatives The condensation of Methyl-2-amino-4-Chlorobenzoate …
Number of citations: 4 www.onlinescientificresearch.com
CS Elmore, DC Dean, RJ DeVita… - Journal of Labelled …, 2003 - Wiley Online Library
… (27 mmol) iodine and 8.4 g (27 mmol) silver (I) sulfate in 270 ml absolute ethanol was added 5.0g (27mmol) methyl 2-amino-4-chlorobenzoate. The resulting reaction mixture was stirred …
I Antonini, P Polucci, TC Jenkins… - Journal of medicinal …, 1997 - ACS Publications
… Analogous reaction of 2-bromo-5-methoxybenzoic acid (3a) with methyl 2-amino-4-chlorobenzoate 9 afforded 4a, which was cyclized with PPE (polyphosphoric acid ethyl ester) to the …
Number of citations: 58 pubs.acs.org
N Greene, KL Dobo, MO Kenyon, J Cheung… - Regulatory Toxicology …, 2015 - Elsevier
… In fact, for the two compounds, incorrectly classified as negative by the two in silico systems (2-Amino-3-chlorobenzoic acid and methyl 2-amino-4-chlorobenzoate), dose response data …
Number of citations: 43 www.sciencedirect.com
I Antonini, P Polucci, LR Kelland, E Menta… - Journal of medicinal …, 1999 - ACS Publications
… Thus, the intermediate carboxamide 12a was obtained by condensation of 2-bromo-4,5-dimethoxybenzoic acid with methyl 2-amino-4-chlorobenzoate 2 followed by cyclization with …
Number of citations: 100 pubs.acs.org
PO Osarumwense, O Iyekowa - 2017 - researchgate.net
… The condensation of Methyl-2-amino-4-chlorobenzoate with acetic anhydride yielded the cyclic compound 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one (1) which further produced 3…
Number of citations: 0 www.researchgate.net

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